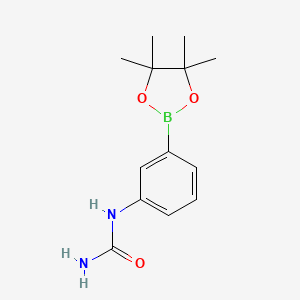

3-Ureidophenylboronic acid pincol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ureidophenylboronic acid pincol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is related to phenylboronic acid pinacol ester, also known as boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of boronic esters like this compound often involves catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other boronic esters. For example, 3-Iodophenylboronic acid pinacol ester has a molecular formula of C12H16BIO2, an average mass of 329.970 Da, and a monoisotopic mass of 330.028809 Da .Chemical Reactions Analysis

Boronic esters like this compound are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Arylboronic esters, closely related to "3-Ureidophenylboronic acid pinacol ester," have been extensively used as versatile reagents in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, crucial for developing pharmaceuticals, agrochemicals, and organic materials. A novel aspect discovered is their ability to exhibit long-lived room-temperature phosphorescence, which could have implications for developing new materials (Shoji et al., 2017).

Material Science and Polymer Chemistry

Arylboronic esters' phosphorescent properties at room temperature, without heavy atoms, offer a new avenue for designing organic phosphorescent materials. This finding challenges the conventional understanding and opens up new possibilities for creating organic light-emitting diodes (OLEDs) and sensors without the need for metal-based phosphors, potentially leading to cheaper and more environmentally friendly alternatives (Shoji et al., 2017).

Analytical Chemistry

In analytical chemistry, boronic acid esters are employed for the highly selective determination of diols, such as catechol. A method based on 3-aminophenylboronic acid functionalized carbon nanotubes demonstrates high selectivity for catechol over other dihydroxybenzene isomers. This approach is applicable in environmental monitoring and quality control in pharmaceutical manufacturing, showcasing the potential of boronic esters in analytical applications (Liu et al., 2014).

Mecanismo De Acción

Target of Action

3-Ureidophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, including phenylboronic acid pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .

Biochemical Pathways

It’s known that boronic esters can participate in suzuki–miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

It’s important to note that boronic esters, including phenylboronic acid pinacol esters, are susceptible to hydrolysis, particularly at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments.

Result of Action

The compound’s potential involvement in carbon-carbon bond-forming reactions suggests that it could influence the synthesis of various organic compounds .

Action Environment

The action of 3-Ureidophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZINFWQGAGUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)

![methyl 2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate](/img/structure/B2803004.png)

methanone](/img/structure/B2803006.png)

![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2803008.png)

![tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2803015.png)

![1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione](/img/structure/B2803016.png)

![2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2803022.png)